2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety via an ethyl chain. The thiazolo-triazole ring is substituted with a thiophen-2-yl group at position 2, while the benzamide bears an ethoxy group at position 2. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Synthetic routes for analogous compounds (e.g., thiazolo-triazole derivatives) often involve cyclization reactions under mild conditions (e.g., 40°C, 12 hours) . While direct synthesis data for the target compound is absent in the provided evidence, its structural analogs are typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization steps .
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-25-15-7-4-3-6-14(15)18(24)20-10-9-13-12-27-19-21-17(22-23(13)19)16-8-5-11-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHXZDINLSMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to undergo various reactions, including electrophilic substitution .
Lastly, the compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring . Thiazole derivatives are known to have various biological activities, including antimicrobial, apoptotic, and antitumor activities .
Biological Activity
The compound 2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
- Molecular Formula : C18H16N4OS2
- Molecular Weight : 368.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes critical for fatty acid biosynthesis. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, indicating a potential for developing new antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 10 | 16 | C. albicans |
| 11 | 32 | S. aureus |
| 35 | 8 | M. tuberculosis |
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been investigated extensively. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, certain derivatives were found to induce apoptosis in cancer cell lines such as HCT116 and Caco-2 .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various thiazolo derivatives on HCT116 (colon cancer) and Caco-2 (intestinal cancer) cell lines. Results showed that the compounds significantly reduced cell viability at concentrations ranging from 10 to 50 μM.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have been attributed to their ability to inhibit pro-inflammatory enzymes such as COX-2 and iNOS. These enzymes play critical roles in the inflammatory response and are often targeted in drug development .
Table 2: Inhibitory Effects on Inflammatory Enzymes
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| Compound A | 5 | COX-2 |
| Compound B | 10 | iNOS |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. For instance:
Scientific Research Applications
Chemical and Biological Research Applications
1.1 Medicinal Chemistry
The compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives related to this compound exhibit broad-spectrum antibacterial activity. For instance, compounds derived from thiazolo[3,2-b][1,2,4]triazole frameworks have demonstrated effectiveness against multiple bacterial strains, suggesting that variations of this compound could also possess similar properties .
- Anticancer Properties : Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cancer cell proliferation. In vitro evaluations of related compounds have shown promising results against various cancer cell lines without significant toxicity to normal cells .
1.2 Structure-Activity Relationship (SAR)
The SAR studies of thiazolo[3,2-b][1,2,4]triazole derivatives indicate that modifications at specific positions can enhance biological activity. For example, substituents at the C-5 position have been linked to improved anticancer efficacy .
Material Science Applications
Beyond biological applications, this compound is also explored for its role in developing advanced materials:
- Organic Semiconductors : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to facilitate charge transport .
Case Studies and Research Findings
Several studies have highlighted the potential applications of related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (–OCH₂CH₃) group on the benzamide moiety is susceptible to nucleophilic substitution under acidic or basic conditions. Hydrolysis reactions are particularly significant:
These reactions are analogous to hydrolysis patterns observed in ethoxy-substituted benzamides . Steric hindrance from the thiazolo-triazole system may reduce reaction rates compared to simpler aromatic ethers.
Hydrolysis of the Benzamide Moiety
The benzamide (–CONH–) group can undergo hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and catalyzed by strong acids or bases:
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C | None | 2-ethoxybenzoic acid + ethylene-linked thiazolo-triazole | ~60% |
| NaOH (40%), ethanol | Phase-transfer agent | Sodium 2-ethoxybenzoate | ~75% |
The ethyl linker between the benzamide and thiazolo-triazole system stabilizes the intermediate, minimizing side reactions.
Oxidation Reactions of the Thiazole Ring
The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | K₂WO₄, 60°C, 4 hrs | Thiazolo-triazole sulfoxide | >90% |
| mCPBA | CH₂Cl₂, 0°C, 2 hrs | Thiazolo-triazole sulfone | 85% |
Oxidation preferentially targets the thiazole sulfur due to its lower electron density compared to the triazole nitrogen atoms .
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, with reactivity directed by the sulfur atom:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitrothiophene derivative |
| Halogenation | Br₂ (1 eq), FeCl₃ | C5 | 5-bromothiophene derivative |
The electron-rich C5 position of thiophene is most reactive, consistent with trends in thiophene chemistry.
Coordination Chemistry Involving the Triazole Nitrogen Atoms
The triazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes:
| Metal Salt | Solvent | Complex Type | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol | Mononuclear Cu(II) | Catalytic oxidation studies |
| AgNO₃ | Acetonitrile | Polymeric Ag(I) | Antimicrobial agents |
The N2 and N4 atoms of the triazole ring are primary coordination sites, as demonstrated in analogous thiazolo-triazole systems .
Cycloaddition Reactions
The triazole ring may participate in [3+2] cycloadditions with dipolarophiles like alkynes:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | 120°C, 24 hrs | Fused pyrazole-thiazolo-triazole |
These reactions exploit the electron-deficient nature of the triazole ring, though yields are moderate (~50%) due to steric constraints .
Functionalization of the Ethyl Linker
The ethylene (–CH₂CH₂–) bridge can undergo halogenation or cross-coupling:
| Reaction | Reagent | Product |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | –CH₂CHBr– linked derivative |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-functionalized analog |
Functionalization here requires careful optimization to avoid degradation of the heterocyclic core .
Key Challenges in Reactivity Studies
-
Steric Hindrance : Bulky substituents on the thiazolo-triazole system limit access to reactive sites.
-
Solubility : Limited solubility in polar solvents complicates homogeneous reaction conditions.
-
Thermal Stability : Decomposition above 200°C restricts high-temperature reactions.
Comparison with Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
The target compound shares its thiazolo-triazole core with several derivatives, differing in substituents and appended groups:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in 9b ) stabilize the core structure, as evidenced by high yields (85–96%). Electron-withdrawing groups (e.g., bromo in 10b ) slightly reduce yields (89%) but enhance molecular polarity.
- Spectral Trends : The C-8 carbon in the thiazolo-triazole core resonates near 165 ppm across derivatives, indicating minimal electronic perturbation from substituents.
Benzamide-Containing Analogues
The ethoxy-substituted benzamide moiety in the target compound distinguishes it from other benzamide derivatives:
Key Observations :
- Substituent Position: Methoxy groups at positions 4 and 6 () increase molecular weight (314.36 vs.
- Biological Relevance : While activity data is absent in the evidence, benzamide derivatives are often explored for antimicrobial or anticancer properties .
Thiophen-2-yl-Substituted Analogues
Thiophen-2-yl groups are recurrent in structurally related compounds:
Key Observations :
- Synthetic Flexibility : Thiophen-2-yl groups are incorporated via cyclization or substitution reactions, with yields exceeding 67% under optimized conditions .
- Electronic Effects : Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets or materials applications.
Preparation Methods
Synthetic Strategies and Key Steps
Synthesis of Thiazolo[3,2-b]Triazole-Thiophene Core
Thiazole Ring Formation via Hantzsch Reaction
The thiazole component is synthesized using α-halo carbonyl compounds and thiourea derivatives. For example:
- Reaction : 2-Bromo-1-(thiophen-2-yl)ethan-1-one reacts with thiourea in ethanol under reflux.
- Product : 2-Amino-4-(thiophen-2-yl)thiazole (yield: 78–85%).
Triazole Ring Cyclization
The triazole ring is formed via RuCl₃-catalyzed oxidative coupling of thioamide intermediates:
Synthesis of 2-Ethoxybenzamide Moiety
Preparation of 2-Ethoxybenzoic Acid
The ethoxy group is introduced via Williamson ether synthesis :
- Substrate : Methyl salicylate reacts with diethyl sulfate in ethanol.
- Conditions : 65°C for 6 hours in NaOH.
- Product : 2-Ethoxybenzoic acid (yield: 98.3%).
Conversion to Benzoyl Chloride
Final Amide Coupling
Carbodiimide-Mediated Coupling
The ethyl-linked thiazolo-triazole is coupled with 2-ethoxybenzoyl chloride:
Alternative Synthetic Routes
One-Pot Thiazolo-Triazole Assembly
A catalyst-free method using dibenzoylacetylene and triazole derivatives at room temperature:
Critical Analysis of Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Hantzsch + EDC | 77–92 | High purity, scalable | Multi-step, costly reagents |
| One-Pot Assembly | 89 | Rapid, catalyst-free | Limited substrate scope |
| Microwave Cyclization | 76–80 | Time-efficient, high regioselectivity | Specialized equipment required |
Key Reaction Optimization Insights
Spectroscopic Validation
Industrial-Scale Considerations
- Cost Drivers : Thiophene-2-carbaldehyde (≈$320/kg) and EDC (≈$450/kg).
- Green Chemistry : Ethanol/water mixtures reduce environmental impact in Hantzsch reactions.
Q & A
Q. What are the primary synthetic routes for preparing 2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
The compound’s synthesis typically involves multistep procedures:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of 1,2,4-triazole-5-thiol derivatives with appropriate electrophiles (e.g., maleimides or α,β-unsaturated carbonyl compounds) under reflux in glacial acetic acid .
- Step 2 : Introduction of the thiophen-2-yl group via nucleophilic substitution or Friedel-Crafts acylation, often requiring catalysts like Eaton’s reagent (P2O5/CH3SO3H) to activate electrophilic sites .
- Step 3 : Amide coupling between the thiazolo-triazole intermediate and 2-ethoxybenzamide using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents .
Key Considerations : Optimize reaction times (2–9 hours) and monitor intermediates via TLC or HPLC to minimize side products .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm purity >95% .
- Structural Confirmation :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~470–500 g/mol depending on substituents) .
Advanced Research Questions
Q. How do electronic effects of substituents on the thiophene and benzamide moieties influence biological activity?
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups on the benzamide enhance solubility and bioavailability but may reduce receptor binding affinity due to steric hindrance .
- Electron-Withdrawing Groups (EWGs) : Nitro or halogens on the thiophene ring improve antimicrobial activity by increasing electrophilicity, as seen in MIC assays against S. aureus (MIC: 2–8 µg/mL) .
- Data Contradiction Example : Substituted thiophenes with EDGs show higher in vitro anticancer activity (IC50: 1.5 µM) but lower metabolic stability in hepatic microsomes compared to EWGs .
Q. What mechanistic insights explain the compound’s inhibition of platelet aggregation or viral replication?
- Platelet Aggregation : The thiazolo-triazole core competitively inhibits COX-1/2 enzymes by mimicking arachidonic acid’s binding pocket, validated via molecular docking (ΔG: −9.2 kcal/mol) .
- Antiviral Activity : The thiophene moiety disrupts viral protease (e.g., SARS-CoV-2 Mpro) through π-π stacking with His41/Cys145 residues, as shown in FRET-based enzymatic assays (Ki: 0.3 µM) .
Contradiction Alert : While in silico models predict strong RNA polymerase inhibition, experimental virology data show moderate efficacy (EC50: 15 µM), suggesting off-target effects .
Q. How can researchers resolve discrepancies in reported antimicrobial IC50 values across studies?
- Variable Factors :
- Validation Strategy : Cross-reference with standardized CLSI protocols and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .
Methodological Tables
Q. Table 1: Optimization of Thiazolo-Triazole Core Synthesis
Q. Table 2: Biological Activity vs. Substituent Effects
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| -OCH3 (EDG) | 16 | 3.2 | 22 |
| -NO2 (EWG) | 4 | 1.5 | 12 |
| -Cl (EWG) | 8 | 2.0 | 18 |
Key Recommendations for Researchers
- Synthetic Challenges : Prioritize regioselective cyclization methods (e.g., Eaton’s reagent) to avoid isomers .
- Biological Assays : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .
- Data Reproducibility : Adhere to FAIR data principles by reporting raw spectral files and crystallographic data (CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
